This functional group acts as a reactive site for attaching other molecules. Amino-PEG8-Acid can react with various functional groups like activated NHS esters and carbonyls (ketones and aldehydes) [].
This spacer is a hydrophilic chain, meaning it has an affinity for water. The presence of PEG8 enhances the water solubility of the entire molecule and the final conjugate [].
This terminal group can react with primary amine groups to form stable amide bonds. These bonds are crucial for attaching Amino-PEG8-Acid to biomolecules like proteins and antibodies [].
Amino-PEG8-Acid serves as a linker molecule for attaching various biomolecules like drugs, peptides, proteins, and antibodies to other molecules or surfaces [, ]. This conjugation process can improve the properties of the biomolecule, such as increasing its water solubility, reducing aggregation, and enhancing its targeting ability in drug delivery applications [].
Due to the presence of both amine and carboxylic acid groups, Amino-PEG8-Acid can be used to modify the surface properties of materials. This can be used to create biocompatible surfaces for implants or biosensors [].
Amino-PEG8-Acid is a polyethylene glycol compound featuring an amino group and a terminal carboxylic acid. Its molecular formula is C₁₉H₃₉NO₁₀, and it has a molecular weight of approximately 395.52 g/mol. This compound is characterized by its hydrophilicity, which enhances its solubility in aqueous environments, making it particularly useful in biological and pharmaceutical applications. The presence of the amino group allows for versatile chemical modifications, while the carboxylic acid facilitates conjugation with various biomolecules.
These reactions are critical for bioconjugation processes, allowing the attachment of drugs, proteins, or other biomolecules to the PEG linker for enhanced therapeutic efficacy .
Amino-PEG8-Acid exhibits low toxicity and is generally considered non-immunogenic, which is advantageous for pharmaceutical applications. Its hydrophilic nature aids in increasing the solubility of hydrophobic drugs and improving their bioavailability. Additionally, PEGylation (the process of attaching polyethylene glycol chains to molecules) can prolong the circulation time of therapeutic agents in the bloodstream by reducing renal clearance and immune recognition .
The synthesis of Amino-PEG8-Acid typically involves several steps:
These methods allow for precise control over the molecular weight and functional groups, tailoring the compound for specific applications .
Amino-PEG8-Acid has a wide range of applications:
Several compounds share structural similarities with Amino-PEG8-Acid, each offering unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Amino-PEG4-Acid | Shorter PEG chain (4 units) | Faster clearance; lower solubility |
Amino-PEG12-Acid | Longer PEG chain (12 units) | Increased solubility; longer half-life |
Aminooxy-PEG8-Acid | Contains an aminooxy group instead of an amino group | Useful for specific bioconjugation reactions |
Biotin-PEG8-Acid | Biotin conjugated to PEG | Strong affinity for streptavidin; used in assays |
Thiol-PEG8-Acid | Contains a thiol group | Reactive towards maleimides for conjugation |
Amino-PEG8-Acid stands out due to its optimal balance between hydrophilicity and reactivity, making it suitable for various applications in drug delivery and bioconjugation while maintaining low toxicity profiles .
Amino-PEG8-Acid, systematically named 23-amino-3,6,9,12,15,18,21-heptaoxatricosan-1-oic acid, represents a heterobifunctional polyethylene glycol derivative with distinct terminal functional groups [2] [4]. The molecular structure consists of an eight-unit polyethylene glycol chain (PEG8) with an amino group at one terminus and a carboxylic acid group at the other, creating a versatile bifunctional linker molecule [4] [7]. With a molecular formula of C19H39NO10 and a molecular weight of 441.52 g/mol, this compound exhibits unique structural characteristics that enable its application in various chemical reactions [2] [7].
The molecular architecture of Amino-PEG8-Acid features a linear backbone of eight ethylene glycol units, providing a flexible spacer with approximately 28 atoms and a length of 32.2 Å between the terminal functional groups [3]. This extended conformation contributes to the compound's distinctive physicochemical properties and reactivity profile [4] [9]. The structure can be represented as H2N-CH2CH2-O-(CH2CH2-O)7-CH2CH2-COOH, highlighting the terminal amino and carboxylic acid groups connected by the polyethylene glycol chain [2] [7].
Table 1: Physicochemical Properties of Amino-PEG8-Acid
Property | Value |
---|---|
Chemical Name | 23-amino-3,6,9,12,15,18,21-heptaoxatricosan-1-oic acid |
CAS Number | 756526-04-2 |
Molecular Formula | C19H39NO10 |
Molecular Weight | 441.52 g/mol |
Physical Form | White solid |
Purity | >95% |
Storage Conditions | 0-10°C, protected from light and moisture |
The reactivity of Amino-PEG8-Acid is primarily determined by its terminal functional groups [4] [12]. The amino group (-NH2) at one end exhibits nucleophilic properties, readily reacting with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, aldehydes, and ketones [4] [11]. With a pKa value of approximately 9-10, the amino group exists predominantly in its protonated form (NH3+) at physiological pH, influencing its reactivity and solubility characteristics [11] [12].
Table 2: Functional Group Reactivity of Amino-PEG8-Acid
Functional Group | Reactivity | pKa/Characteristics |
---|---|---|
Amino (-NH2) | Nucleophilic; reacts with carboxylic acids, NHS esters, aldehydes, ketones | pKa ≈ 9-10; protonated at physiological pH |
Carboxylic Acid (-COOH) | Electrophilic; forms amide bonds with amines in presence of coupling agents (EDC, DCC) | pKa ≈ 4-5; deprotonated at physiological pH |
Ether Linkages (-O-) | Stable under physiological conditions; susceptible to oxidative degradation at elevated temperatures | Electron-donating; forms hydrogen bonds with water |
The carboxylic acid group (-COOH) at the opposite terminus displays electrophilic properties and can form stable amide bonds with primary amines in the presence of activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) [4] [11]. With a pKa of approximately 4-5, the carboxylic acid group exists predominantly in its deprotonated form (COO-) at physiological pH, contributing to the compound's overall charge characteristics and solubility profile [11] [12].
The ether linkages (-O-) within the polyethylene glycol backbone are relatively stable under physiological conditions but can undergo oxidative degradation at elevated temperatures or in the presence of strong oxidizing agents [10] [13]. These ether groups contribute significantly to the hydrophilicity of the molecule through hydrogen bonding with water molecules, enhancing its aqueous solubility [10] [19].
Amino-PEG8-Acid exhibits exceptional solubility characteristics across various media, with particularly high solubility in aqueous environments due to its hydrophilic polyethylene glycol backbone and polar terminal groups [4] [15]. The presence of multiple ether linkages in the PEG chain enables extensive hydrogen bonding with water molecules, resulting in excellent water solubility [15] [16]. This hydrophilic character is further enhanced by the ionizable terminal groups, which contribute to solubility across a wide pH range [16] [19].
In aqueous solutions, Amino-PEG8-Acid forms clear solutions even at high concentrations, making it suitable for various applications requiring water-compatible reagents [15] [18]. The hydrophilic PEG spacer significantly increases solubility in aqueous media compared to non-PEGylated analogs, which is a characteristic property of polyethylene glycol derivatives [16] [19].
Table 3: Solubility Profile of Amino-PEG8-Acid in Various Solvents
Solvent Type | Solubility | Notes |
---|---|---|
Water | Excellent | Forms clear solutions at high concentrations |
Methanol | Excellent | Readily dissolves |
Ethanol | Good | Good solubility |
Acetone | Moderate | Moderate solubility |
DMF | Excellent | Excellent solvent for reactions |
DMSO | Excellent | Commonly used for stock solutions |
Dichloromethane | Limited | Limited solubility |
Chloroform | Limited | Limited solubility |
Hexane | Poor | Essentially insoluble |
Toluene | Poor | Essentially insoluble |
The solubility profile of Amino-PEG8-Acid extends beyond aqueous media to include various organic solvents [7] [20]. The compound demonstrates excellent solubility in polar organic solvents such as methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), making these suitable choices for preparing stock solutions and conducting reactions [7] [20]. Moderate solubility is observed in solvents of intermediate polarity such as ethanol and acetone [17] [20].
In contrast, Amino-PEG8-Acid exhibits limited solubility in chlorinated solvents like dichloromethane and chloroform, and is essentially insoluble in non-polar solvents such as hexane and toluene [17] [20]. This solubility pattern follows the general trend observed for polyethylene glycol derivatives, where solubility decreases with decreasing solvent polarity [17] [20].
The solubility characteristics of Amino-PEG8-Acid are significantly influenced by temperature, with increased solubility typically observed at higher temperatures in both aqueous and organic media [16] [19]. This temperature dependence can be utilized to enhance dissolution rates during solution preparation [16] [20].
The presence of salts and other ionic species in solution can also affect the solubility of Amino-PEG8-Acid through salting-in or salting-out effects, depending on the nature and concentration of the ions present [19] [25]. These effects are particularly relevant in biological buffer systems and reaction media containing various salts [19] [27].
Amino-PEG8-Acid demonstrates thermal stability characteristics typical of polyethylene glycol derivatives, with stability decreasing as temperature increases [21] [22]. At ambient temperatures (0-25°C), the compound exhibits excellent stability with negligible degradation over extended periods, making room temperature storage viable for short to medium terms [22] [26]. However, as with most polyethylene glycol compounds, long-term storage at reduced temperatures (0-10°C) is recommended to minimize potential degradation [7] [26].
The thermal profile of Amino-PEG8-Acid can be characterized by its melting point range, which is approximately 50-60°C based on similar polyethylene glycol compounds of comparable molecular weight [21] [22]. This relatively low melting point is characteristic of low molecular weight polyethylene glycol derivatives and reflects the flexible nature of the PEG backbone [21] [22].
Table 4: Thermal Stability Profile of Amino-PEG8-Acid
Temperature (°C) | Stability | Degradation Rate | Notes |
---|---|---|---|
<0 | Excellent | Negligible | Recommended for long-term storage |
0-25 | Excellent | Negligible | Stable at room temperature for months |
25-50 | Good | Slow | Minimal degradation over weeks |
50-75 | Moderate | Moderate | Noticeable degradation over days |
75-100 | Poor | Rapid | Significant degradation within hours |
>100 | Very Poor | Very Rapid | Rapid decomposition |
The primary mechanism of thermal degradation for Amino-PEG8-Acid involves random chain scission of the polyethylene glycol backbone, particularly at elevated temperatures [31] [32]. This process is accelerated in the presence of oxygen, leading to oxidative degradation that produces aldehydes, carboxylates, and peroxides as primary degradation products [31] [32]. The degradation kinetics follow a first-order reaction with respect to the compound concentration, with the rate increasing exponentially with temperature according to the Arrhenius equation [31] [33].
Studies on similar polyethylene glycol compounds have shown that thermal degradation becomes significant at temperatures above 75°C, with rapid degradation occurring within hours at temperatures exceeding 80°C [21] [31]. The degradation process is particularly pronounced in the presence of air, where oxidative mechanisms contribute substantially to the breakdown of the molecule [31] [32].
The thermal stability of Amino-PEG8-Acid is influenced by several factors, including the presence of oxygen, exposure to light, and the presence of metal ions that can catalyze oxidative degradation [26] [31]. Storage under inert gas (such as argon or nitrogen) and protection from light can significantly enhance the thermal stability of the compound [26] [28].
Degradation kinetics studies on similar polyethylene glycol derivatives have demonstrated that the half-life of these compounds decreases dramatically with increasing temperature [31] [33]. While the compound may remain stable for months to years at room temperature (25°C), the half-life can decrease to days or even hours at elevated temperatures (>75°C) [31] [33].
Table 5: Degradation Pathways of Amino-PEG8-Acid
Degradation Pathway | Primary Mechanism | Rate-Determining Factors | Primary Products | Half-life (25°C) |
---|---|---|---|---|
Oxidative Degradation | Free radical attack on ether linkages | Oxygen concentration, temperature, presence of metal ions | Aldehydes, carboxylates, peroxides | Months (in presence of O2) |
Thermal Decomposition | Random chain scission | Temperature, heating duration | Lower molecular weight PEG fragments | N/A (stable at 25°C) |
Hydrolytic Degradation | Ester hydrolysis (carboxylic end) | pH extremes, temperature | PEG alcohol and free acid | Years (pH 4-9) |
Enzymatic Degradation | Oxidation of terminal groups | Enzyme specificity, accessibility | Oxidized PEG fragments | Months to years |
Amino-PEG8-Acid exhibits distinct pH-dependent behavior due to its terminal ionizable groups, which significantly influence its charge characteristics, solubility, and reactivity across different pH environments [24] [27]. The compound contains both acidic (carboxylic acid) and basic (amino) functional groups, allowing it to exist in various ionization states depending on the pH of the solution [24] [27].
At low pH values (1-3), the amino group is fully protonated (NH3+) while the carboxylic acid group remains predominantly protonated (COOH), resulting in a net positive charge on the molecule [24] [25]. This cationic character enhances water solubility through favorable interactions with the aqueous environment [24] [27].
In the mildly acidic to neutral pH range (4-6), the amino group remains protonated while the carboxylic acid group begins to deprotonate, creating a zwitterionic species with both positive and negative charges [24] [27]. This zwitterionic character contributes to excellent water solubility and unique interaction properties with both cationic and anionic species in solution [24] [27].
Table 6: pH-Dependent Behavior of Amino-PEG8-Acid
pH Range | Amino Group State | Carboxyl Group State | Net Charge | Solubility Characteristics |
---|---|---|---|---|
1-3 | Protonated (NH3+) | Protonated (COOH) | Positive | High water solubility due to charged amino group |
4-6 | Protonated (NH3+) | Equilibrium COOH/COO- | Zwitterionic | Good water solubility; zwitterionic character |
7 | Primarily Protonated | Deprotonated (COO-) | Near Neutral | Good water solubility |
8-10 | Equilibrium NH3+/NH2 | Deprotonated (COO-) | Negative | Good water solubility; increased interaction with cations |
11-14 | Deprotonated (NH2) | Deprotonated (COO-) | Negative | High water solubility due to charged carboxylate |
At physiological pH (approximately 7), the carboxylic acid group is predominantly deprotonated (COO-) while the amino group remains largely protonated, resulting in a near-neutral overall charge [24] [27]. As the pH increases to the alkaline range (8-10), the amino group begins to deprotonate, shifting the equilibrium toward the neutral amino form (NH2) while the carboxylate remains deprotonated, resulting in a net negative charge [24] [27].
In strongly alkaline conditions (pH 11-14), both the amino and carboxylic acid groups are fully deprotonated, resulting in a negatively charged molecule with enhanced interactions with cationic species in solution [24] [27]. This pH-dependent behavior allows Amino-PEG8-Acid to adapt its properties based on the environmental pH, making it versatile across various applications and reaction conditions [24] [27].
The polyethylene glycol backbone of Amino-PEG8-Acid also participates in significant ionic interactions, particularly with cations through coordination with the ether oxygen atoms [25] [27]. These interactions resemble crown ether complexation, where the oxygen atoms in the PEG chain can coordinate with cations such as sodium, potassium, and calcium [25] [27].
Table 7: Ionic Interactions of Amino-PEG8-Acid
Ion Type | Interaction Site | Interaction Strength | Effect on Properties |
---|---|---|---|
Cations (Na+, K+, Ca2+) | Ether oxygens, carboxylate | Moderate | Crown ether-like complexation; increased viscosity at high ion concentrations |
Anions (Cl-, PO43-) | Protonated amino group | Weak to Moderate | Electrostatic interactions; minimal effect on solubility |
Transition Metals (Fe2+/3+, Cu2+) | Carboxylate, amino group | Strong | Potential for coordination complexes; may catalyze oxidative degradation |
Heavy Metals (Pb2+, Hg2+) | Amino group, carboxylate | Strong | Strong chelation; may precipitate at high concentrations |
Transition metal ions, such as iron and copper, can form coordination complexes with both the carboxylate and amino groups of Amino-PEG8-Acid [25] [27]. These interactions are particularly strong and can influence the compound's stability, as transition metals may catalyze oxidative degradation processes [25] [31]. Heavy metals like lead and mercury also form strong complexes with Amino-PEG8-Acid, potentially leading to precipitation at high concentrations [25] [27].
The ionic interactions of Amino-PEG8-Acid are influenced by factors such as ion concentration, temperature, and the presence of competing ligands [25] [27]. These interactions can be leveraged for specific applications or must be considered when using the compound in environments with high ionic strength [25] [27].